molecular formula C7H10Br2N2 B2696991 3,4-Dibromo-1-tert-butylpyrazole CAS No. 1820619-93-9

3,4-Dibromo-1-tert-butylpyrazole

Cat. No. B2696991
CAS RN: 1820619-93-9
M. Wt: 281.979
InChI Key: KAAHZPNICIZVMO-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-tert-butylpyrazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods. The compound has been found to have unique biochemical and physiological effects, making it an attractive target for further research.

Scientific Research Applications

Synthesis and Biological Activity : A notable application of pyrazole derivatives, similar to 3,4-Dibromo-1-tert-butylpyrazole, is in the development of pharmaceuticals and bioactive molecules. For instance, styrylpyrazoles have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showcasing their potential in anti-inflammatory and anticancer drug development (Flynn et al., 1991).

Molecular Structure Studies : The molecular structure of pyrazole derivatives, including those with tert-butyl groups, has been extensively studied. These studies provide insights into the buttressing effect of tert-butyl substituents on molecular stability and dynamics, crucial for designing more efficient catalysts and materials (Trofimenko et al., 2001).

Inorganic Chemistry : Pyrazole derivatives have also found applications in inorganic chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination complexes. For example, the first neutral homoleptic lanthanoid pyrazolates have been synthesized, demonstrating the versatility of pyrazole derivatives in creating new materials with potential applications in catalysis, magnetic materials, and luminescence (Deacon et al., 1999).

Organic Synthesis : In organic synthesis, pyrazole derivatives have been used as ligands in the formation of diorganotin derivatives. Such compounds are valuable in synthesizing materials with unique properties, including potential applications in electronics, photonics, and as catalysts (Tang et al., 2000).

Antioxidant Properties : Research on pyrazole derivatives, including those with tert-butyl groups, has also extended into the study of their antioxidant properties. This research has implications for developing new antioxidants that can be used in food preservation, pharmaceuticals, and materials science to protect against oxidative damage (Kensler et al., 1985).

properties

IUPAC Name

3,4-dibromo-1-tert-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2N2/c1-7(2,3)11-4-5(8)6(9)10-11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAHZPNICIZVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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